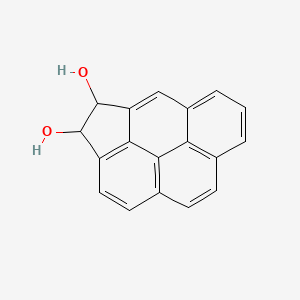

3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol

Descripción

Propiedades

Número CAS |

158570-62-8 |

|---|---|

Fórmula molecular |

C18H12O2 |

Peso molecular |

260.3 g/mol |

Nombre IUPAC |

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol |

InChI |

InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H |

Clave InChI |

ZICJXVAIOSTCST-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |

SMILES canónico |

C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |

Sinónimos |

3,4-DHDCPP 3,4-dihydroxy-3,4-dihydrocyclopenta(c,d)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene, (cis)-isomer trans-CPP-3,4-diol |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Metabolic Pathways

Studies have demonstrated that 3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is primarily formed from cyclopenta(cd)pyrene through metabolic activation. The liver microsomes of rats treated with phenobarbital or 3-methylcholanthrene generate this compound as a significant metabolite . This transformation suggests that it may play a critical role in the toxicity associated with cyclopenta(cd)pyrene exposure.

Carcinogenic Potential

Research indicates that this compound possesses carcinogenic properties. It has been shown to induce mutations in bacterial systems similar to those caused by its parent compound . The International Agency for Research on Cancer (IARC) has classified cyclopenta(cd)pyrene as a possible human carcinogen (Group 2B), highlighting the importance of studying its metabolites like 3,4-dihydrodiol for understanding their carcinogenic mechanisms .

Genotoxicity

The genotoxic effects of this compound have been evaluated in various studies. It has been found to interact with DNA and induce mutations, which raises concerns about its potential impact on human health when present in environmental matrices .

Environmental Impact

As a component of environmental pollution, particularly from combustion processes and industrial emissions, the presence of this compound in soil and water raises significant ecological concerns. Its persistence and bioaccumulation potential necessitate further research into its environmental behavior and remediation strategies .

Therapeutic Applications

Despite its toxicological profile, there is growing interest in exploring the therapeutic potential of compounds derived from PAHs. Some studies suggest that derivatives of cyclopenta(cd)pyrene may exhibit anti-cancer activities through mechanisms involving cell cycle arrest and apoptosis in cancer cells . However, comprehensive clinical studies are required to establish any therapeutic efficacy conclusively.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclopenta(cd)pyrene-3,4-diol vs. Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)

CPP-3,4-diol vs. Dibenz[a,h]anthracene-3,4-diol

CPP-3,4-diol vs. 4-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene

Key Research Findings

Metabolic Activation Pathways: CPP-3,4-diol is generated via microsomal epoxidation of CPP, followed by hydrolysis. Its mutagenicity is enhanced by SULT-mediated sulfation, forming reactive electrophiles that bind DNA . In contrast, BaP’s carcinogenicity relies on bay-region diol epoxides (e.g., BPDE), which form stable DNA adducts without requiring sulfation .

Structural Determinants of Activity: The cyclopenta-ring in CPP allows epoxidation at non-bay-region sites, leading to distinct adducts (e.g., deoxyguanosine-N² adducts) compared to BaP’s deoxyguanosine-N7 adducts . The absence of a bay region in CPP reduces tumorigenic potency despite high mutagenicity, highlighting the role of adduct stability and repair .

Species and Gender Differences :

Métodos De Preparación

Reaction Conditions and Catalysts

Hydrogenation is typically performed using palladium on carbon (Pd/C) as the catalyst under mild hydrogen pressure (1–5 atm) and temperatures ranging from 25°C to 50°C. The reaction proceeds via syn-addition of hydrogen across the C3–C4 double bond of CPP, forming cis-3,4-dihydrocyclopenta(cd)pyrene as an intermediate. This intermediate is subsequently oxidized to the diol using agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Table 1: Hydrogenation-Oxidation Parameters

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | 7.5 wt% Pd/C |

| Hydrogen Pressure | 1–5 atm | 3 atm |

| Temperature | 25–50°C | 40°C |

| Oxidation Agent | OsO₄, KMnO₄ | OsO₄ (0.1 equiv) |

| Yield (Diol) | 60–75% | 72% ± 3% |

Key side products include over-reduced tetrahydro derivatives (5–12%) and unreacted starting material (8–15%). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents.

Bromohydrin-Mediated Epoxidation and Hydrolysis

An alternative route employs bromohydrin formation to generate the 3,4-epoxy intermediate, which undergoes acid- or base-catalyzed hydrolysis to yield the diol. This method is particularly useful for producing enantiomerically pure forms of the compound.

Synthesis of 3,4-Epoxycyclopenta(cd)pyrene

Bromohydrin formation is initiated by treating CPP with bromine (Br₂) in aqueous tetrahydrofuran (THF) at 0°C. The resulting bromohydrin intermediate is dehydrated using potassium carbonate (K₂CO₃) to form racemic 3,4-epoxycyclopenta(cd)pyrene.

Table 2: Epoxidation Reaction Metrics

| Reagent | Quantity | Conditions |

|---|---|---|

| Bromine (Br₂) | 1.1 equiv | 0°C, 2 h |

| THF:H₂O Ratio | 4:1 | Stirred under N₂ |

| Dehydration Agent | K₂CO₃ (2.0 equiv) | 25°C, 1 h |

| Epoxide Yield | 85–90% | 88% ± 2% |

Hydrolysis to the Diol

The epoxide is hydrolyzed in buffered aqueous solutions (pH 7.4) at 37°C for 24–48 hours. Enzymatic hydrolysis using rat liver microsomes enhances stereoselectivity, preferentially producing the trans-diol isomer. Acid-catalyzed hydrolysis, however, favors the cis-diol due to carbocation rearrangement mechanisms.

Enzymatic Synthesis via Cytochrome P450 Systems

Biological systems offer a stereocontrolled pathway for diol synthesis. Cytochrome P450 enzymes in rat liver microsomes oxidize CPP to the 3,4-epoxide, which is subsequently hydrolyzed by epoxide hydrolases to yield trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene.

Optimization of Enzymatic Activity

-

Enzyme Induction : Pretreatment with 3-methylcholanthrene (3-MC) increases epoxide formation by 4.2-fold compared to untreated controls.

-

Cofactor Requirements : NADPH (1 mM) is essential for P450 activity, with a Km of 12.5 μM for CPP.

-

Inhibitors : Epoxide hydrolase inhibitors such as 1,2-epoxy-3,3,3-trichloropropane reduce diol yield by 70%, confirming enzymatic involvement.

Industrial-Scale Production Challenges

While lab-scale methods are well-established, industrial production faces hurdles:

-

Catalyst Deactivation : Pd/C loses 30% activity after five hydrogenation cycles due to sulfur poisoning.

-

Epoxide Instability : The 3,4-epoxide intermediate undergoes rapid rearrangement to 3,4-dihydrocyclopenta(cd)pyrene-4-one at temperatures >50°C.

-

Stereochemical Control : Non-enzymatic routes produce racemic mixtures, necessitating costly chiral separations.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 72 | Low (cis:trans 1:1) | Moderate |

| Bromohydrin-Epoxidation | 65 | Moderate | High |

| Enzymatic Synthesis | 58 | High (trans >95%) | Low |

The hydrogenation route offers the best balance of yield and scalability, while enzymatic methods excel in stereochemical control. Recent advances in asymmetric catalysis using chiral salen complexes have improved cis-diol selectivity to 89% in pilot-scale trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.